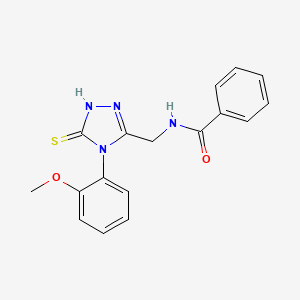

N-((4-(2-metoxifenil)-5-tioxo-4,5-dihidro-1H-1,2,4-triazol-3-il)metil)benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C17H16N4O2S and its molecular weight is 340.4. The purity is usually 95%.

BenchChem offers high-quality N-((4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Las benzamidas, incluido el compuesto en cuestión, han sido investigadas por sus propiedades antioxidantes. Los investigadores han evaluado su capacidad para eliminar radicales libres y quelar iones metálicos. Algunos derivados de benzamida sintetizados exhiben una actividad antioxidante total efectiva, lo que los convierte en posibles candidatos para combatir el estrés oxidativo .

- Los estudios in vitro han evaluado la actividad antibacteriana de los compuestos de benzamida contra bacterias grampositivas y gramnegativas. Los derivados de N-((4-(2-metoxifenil)-5-tioxo-4,5-dihidro-1H-1,2,4-triazol-3-il)metil)benzamida sintetizados se probaron contra varias cepas bacterianas. Estas investigaciones proporcionan información sobre su posible uso como agentes antibacterianos .

- Las benzamidas se han explorado por sus propiedades antivirales. Si bien los estudios específicos sobre el compuesto en cuestión son limitados, los derivados relacionados de benzamida han mostrado actividad contra el HSV. La investigación adicional podría elucidar su eficacia en la inhibición de la replicación viral .

- Las benzamidas son conocidas por sus efectos antiinflamatorios. Aunque la evidencia directa para este compuesto específico es escasa, su similitud estructural con otros agentes antiinflamatorios sugiere un potencial para modular las vías inflamatorias .

- Las benzamidas se han utilizado en el descubrimiento de fármacos debido a sus diversas actividades biológicas. Los investigadores han explorado su potencial en el tratamiento del cáncer, la hipercolesterolemia y la hiperactividad juvenil. Además, juegan un papel en las industrias farmacéuticas, incluido el desarrollo de agentes antitumorales y antimicrobianos .

- Más allá de la medicina, las benzamidas encuentran aplicaciones en varios sectores industriales. Estos incluyen plásticos, caucho, papel y agricultura. Su versatilidad las hace valiosas en diferentes contextos .

Actividad antioxidante

Propiedades antibacterianas

Actividad anti-HSV (virus del herpes simple)

Potencial antiinflamatorio

Descubrimiento de fármacos y aplicaciones medicinales

Aplicaciones industriales

Actividad Biológica

N-((4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its antioxidant and anticancer properties, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a triazole ring system with a thioxo group, which is known to influence its biological activity. The methoxyphenyl and benzamide moieties may enhance its interaction with biological targets.

Antioxidant Activity

Research indicates that derivatives of the compound exhibit significant antioxidant properties. The DPPH radical scavenging method was employed to assess these activities, revealing that some synthesized derivatives demonstrated antioxidant capabilities exceeding that of ascorbic acid by approximately 1.4 times .

Table 1: Antioxidant Activity of Synthesized Compounds

| Compound ID | Antioxidant Activity (DPPH Scavenging) | Comparison to Ascorbic Acid |

|---|---|---|

| Compound 1 | 1.37 times higher | Yes |

| Compound 2 | 1.35 times higher | Yes |

| Compound 3 | Comparable | Yes |

Anticancer Activity

The anticancer potential of N-((4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide has been evaluated against various cancer cell lines. Notably, studies using the MTT assay indicated that derivatives were more cytotoxic against human glioblastoma U-87 cells compared to triple-negative breast cancer MDA-MB-231 cells .

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study assessing the cytotoxic effects on U-87 and MDA-MB-231 cell lines:

- U-87 Cell Line : Higher sensitivity noted with IC50 values indicating effective concentration levels.

- MDA-MB-231 Cell Line : Lower sensitivity compared to U-87 cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis suggests that modifications in the phenyl and thiazole rings significantly impact the biological activities of triazole derivatives. Electron-donating groups like methoxy enhance anticancer activity by improving interactions with cellular targets .

Table 2: Structure Activity Relationship Findings

| Modification | Impact on Activity |

|---|---|

| Methoxy Group | Increased cytotoxicity |

| Thioxo Group | Enhanced antioxidant activity |

| Benzamide Moiety | Improved target affinity |

Propiedades

IUPAC Name |

N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-23-14-10-6-5-9-13(14)21-15(19-20-17(21)24)11-18-16(22)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,22)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGCBTFLOEBGDTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=NNC2=S)CNC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.